molecular formula C16H19FN4O2 B2616041 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 2034319-60-1

1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2616041
CAS No.: 2034319-60-1
M. Wt: 318.352
InChI Key: AKSHQCVPCCBQNE-UHFFFAOYSA-N
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Description

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a heterocyclic compound featuring a pyrimidine core substituted with ethyl and fluorine groups, linked via an ether bridge to a pyrrolidine ring. The ethanone moiety is further functionalized with a pyrrole group.

Properties

IUPAC Name

1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2/c1-2-13-15(17)16(19-11-18-13)23-12-5-8-21(9-12)14(22)10-20-6-3-4-7-20/h3-4,6-7,11-12H,2,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSHQCVPCCBQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CN3C=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrrolidine ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.

    Introduction of the fluoropyrimidine moiety: This can be achieved by nucleophilic substitution reactions where a fluoropyrimidine derivative is introduced.

    Coupling with the pyrrole ring: The final step involves coupling the pyrrolidine-fluoropyrimidine intermediate with a pyrrole derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Optimization of reaction conditions: Temperature, solvent, and reaction time optimization.

    Purification techniques: Use of chromatography and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary depending on the specific substitution, but common reagents include halides and bases.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, we compare it with three classes of analogous compounds identified in the evidence:

Pyrrolo-Pyrimidine Derivatives

Example: 1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-fluoropyridin-2-yl)ethan-1-one (Compound 18, )

  • Structural Differences: Replaces the ethanone-linked pyrrole with a fluoropyridyl group and integrates an indoline scaffold.
  • Key Data :
    • Yield: 64%
    • Molecular Weight: ~480 g/mol (estimated)
  • Functional Implications : The fluoropyridyl group enhances π-π stacking interactions in kinase binding pockets, while the indoline moiety improves solubility compared to pyrrolidine-based analogs.

Pyrazolo-Pyrimidine Derivatives

Example: 2-(1-(4-Amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one ()

  • Structural Differences: Substitutes the pyrrolidine-ethanone linker with a chromenone system and incorporates a pyrazolo-pyrimidine core.
  • Key Data :
    • Melting Point: 303–306°C
    • Molecular Weight: 536.4 g/mol (M+1)
  • The pyrazolo-pyrimidine core is associated with enhanced metabolic stability compared to pyrimidine ethers .

Pyridine-Based Ethanone Derivatives

Example : (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime ()

  • Structural Differences : Replaces the pyrimidine-ether with a nicotinaldehyde oxime and includes a silyl-protected hydroxymethyl group.
  • Key Data :
    • Molecular Weight: ~380 g/mol (estimated)
  • Functional Implications: The silyl group aids in synthetic intermediate protection, while the oxime enhances metal-binding capacity, diverging from the ethanone’s role in covalent inhibition.

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Property Target Compound Compound 18 Example from Pyridine Derivative
Core Structure Pyrimidine-ether Pyrrolo-pyrimidine Pyrazolo-pyrimidine Nicotinaldehyde oxime
Molecular Weight ~400–450 g/mol (estimated) ~480 g/mol 536.4 g/mol ~380 g/mol
Key Substituents Ethyl, fluorine, pyrrolidine Fluoropyridyl, indoline Chromenone, fluorophenyl Silyl-protected pyrrolidine
Yield/Synthetic Feasibility Not reported 64% 20% (low yield) Catalog-listed (commercial)
Functional Role Potential kinase/nucleic acid ligand Kinase inhibitor Chromenone-based inhibitor Synthetic intermediate

Research Findings and Implications

  • Fluorine Substitution : Fluorine at the pyrimidine 5-position (target compound) or pyridine 2-position (Compound 18) improves metabolic stability and target binding via hydrophobic and electrostatic interactions .
  • Pyrrolidine vs. Piperidine Linkers: The pyrrolidine in the target compound offers conformational flexibility compared to the rigid piperidine in Example 64 (methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate, ), which may affect bioavailability.
  • Ethanone Functionality: The ethanone group in the target compound and Compound 18 serves as a versatile handle for further derivatization, contrasting with the chromenone’s fixed planar structure in .

Biological Activity

1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic organic compound with a complex structure that incorporates pyrimidine and pyrrolidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial applications.

Structural Overview

The molecular formula of the compound is C16H19FN4O2C_{16}H_{19}FN_{4}O_{2} with a molecular weight of approximately 318.35 g/mol. The structure features multiple pharmacophoric elements, including:

  • A pyrimidine ring substituted with an ethyl and fluorine group.
  • A pyrrolidine ring that may enhance lipophilicity and bioavailability.
  • An ethanone group that could facilitate interactions with biological targets.

Anticancer Activity

Preliminary studies indicate that compounds similar to 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone may inhibit tumor growth by targeting metabolic pathways essential for cancer cell survival. For instance, compounds that inhibit mutant forms of isocitrate dehydrogenase (IDH) disrupt critical metabolic processes in tumors.

Antimicrobial Activity

Research into pyrrole-containing compounds has shown promising results against various pathogens. For example, derivatives have exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating significant antibacterial properties compared to standard antibiotics like ciprofloxacin .

Case Studies and Research Findings

Recent literature highlights several studies relevant to the biological activity of similar compounds:

StudyFindings
Mir N.A. et al. (2024)Evaluated pyrrole derivatives showing potent activity against Mycobacterium tuberculosis with MIC values as low as 5 µM .
Colombeau et al. (2008)Reported on chloroethyl pyrimidine nucleosides that significantly inhibited cell proliferation in carcinoma cell lines .
Chopra et al. (2015)Studied ferrocene-pyrimidine conjugates demonstrating antiplasmodial activities against Plasmodium falciparum .

These studies collectively underscore the therapeutic potential of pyrimidine and pyrrole derivatives, reinforcing the need for further exploration of 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone.

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